2-[4-(2-Phenylethoxy)phenyl]isoindole-1,3-dione
Description
2-[4-(2-Phenylethoxy)phenyl]isoindole-1,3-dione is a compound belonging to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications. Isoindole-1,3-dione derivatives, commonly referred to as phthalimides, are significant due to their presence in various natural products and their potential use in chemical production and clinical medicine .
Properties
IUPAC Name |
2-[4-(2-phenylethoxy)phenyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c24-21-19-8-4-5-9-20(19)22(25)23(21)17-10-12-18(13-11-17)26-15-14-16-6-2-1-3-7-16/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMACLYXFRKVLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Phenylethoxy)phenyl]isoindole-1,3-dione can be achieved through several methods. One common approach involves the condensation of phthalic anhydride with primary amines. This reaction typically occurs under solventless conditions, which aligns with green chemistry principles . Another method involves the reaction of tetraynes with imidazole derivatives in the presence of oxygen, leading to the formation of multifunctionalized isoindole-1,3-dione derivatives .
Industrial Production Methods
Industrial production of isoindole-1,3-dione derivatives often employs high-yield reactions that are selective and efficient. For instance, the benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with high atom economy in toluene has been reported to yield isoindole-1,3-dione derivatives as the major product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Phenylethoxy)phenyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly involving the phenyl groups, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as hydrogen. The reactions often occur under mild conditions, making them suitable for industrial applications .
Major Products Formed
The major products formed from these reactions include multifunctionalized isoindole-1,3-dione derivatives, which have multiple rings and complex structures .
Scientific Research Applications
2-[4-(2-Phenylethoxy)phenyl]isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[4-(2-Phenylethoxy)phenyl]isoindole-1,3-dione involves its interaction with specific molecular targets. For instance, it modulates the dopamine receptor D2, which is crucial in the treatment of neurological disorders. The compound’s ability to inhibit β-amyloid protein aggregation indicates its potential in treating Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)isoindole-1,3-dione
- 2-(4-Phenoxyphenyl)isoindole-1,3-dione
- 2-Phenylisoindole-1,3-dione
Uniqueness
2-[4-(2-Phenylethoxy)phenyl]isoindole-1,3-dione is unique due to its specific phenylethoxy substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as a therapeutic agent and its versatility in chemical synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
